molecular formula C20H20N2O3 B11365020 N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365020
M. Wt: 336.4 g/mol
InChI Key: MORVKTRGTNGTKN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide, also known by its chemical structure C20H18N2O3, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-24-16-9-7-15(8-10-16)19-12-18(22-25-19)20(23)21-17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

MORVKTRGTNGTKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Formation of the Oxazole Ring:

Industrial Production:

While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can participate in various chemical reactions:

  • Oxidation and Reduction:

    • Undergoes oxidation and reduction reactions typical of aromatic compounds.
    • Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
  • Substitution Reactions:

    • Experiences electrophilic aromatic substitution reactions.
    • Reagents like acyl chlorides or anhydrides can introduce substituents.
  • Major Products:

    • The primary product of these reactions is the modified this compound with different substituents.

Scientific Research Applications

This compound finds applications across various fields:

  • Medicine:

    • Investigated for potential pharmaceutical properties due to its structural features.
    • May exhibit anti-inflammatory, analgesic, or antimicrobial effects.
  • Chemistry:

    • Used as a building block in organic synthesis.
    • Its oxazole ring can serve as a versatile scaffold for designing new molecules.
  • Industry:

    • Employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The exact mechanism by which N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique in its structure, it shares similarities with other oxazole derivatives. Notable related compounds include:

    Other Oxazole Carboxamides: Explore compounds with similar oxazole cores.

    Analogous Aromatic Amides: Compare its properties with related amides.

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